N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide
Overview
Description
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Catalyst
N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide has been studied for its role in the synthesis of metal-based initiators for polymerization processes. Specifically, gold and silver complexes derived from this compound have been shown to catalyze the bulk ring-opening polymerization of L-lactide. These complexes facilitate the production of moderate to low molecular weight polylactide polymers under solvent-free melt conditions (Ray et al., 2006).
Hydrogen Bonding and Molecular Structure
This compound's molecular structure has been explored through X-ray diffraction studies, particularly focusing on hydrogen-bonding patterns in its derivatives. Studies have revealed intricate hydrogen bonding and sheet formation in certain derivatives, contributing to a better understanding of its molecular interactions (López et al., 2010).
Cyclopropanation Catalyst
This compound has also been involved in studies on intramolecular cyclopropanation. Chiral dirhodium(II) catalysts using derivatives of this compound have shown effective in catalyzing intramolecular cyclopropanation, leading to good yields and high enantiomeric excesses (Doyle et al., 1994).
Crystallographic Studies
Crystallographic structure studies of this compound and its derivatives have been conducted to determine their molecular structure and bonding interactions. Such studies are crucial for understanding the compound's physical and chemical properties (Çelik et al., 2007).
Synthetic Chemistry Applications
Its use in synthetic chemistry is demonstrated by its role in regioselective reactions. A study showed that it can be effectively used in the synthesis of 3-amino-5-tert-butylisoxazole from certain nitriles, highlighting its utility in organic synthesis (Takase et al., 1991).
Antitumor Activity
Several studies have explored the antitumor properties of derivatives of this compound. These derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating potential therapeutic applications (Wu et al., 2017).
Cardioprotective Agents
Research on derivatives of this compound has led to the discovery of new classes of malonyl-coenzyme A decarboxylase inhibitors. These inhibitors have shown potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart disease models (Cheng et al., 2006).
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGBUUNDROWYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407075 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668980-81-2 | |
Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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